2-(Hydroxymethyl)azetidine-1-carboxylic acid
Description
2-(Hydroxymethyl)azetidine-1-carboxylic acid is a four-membered azetidine ring derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position and a carboxylic acid (-COOH) group at the 1-position. Azetidines are strained cyclic amines, and their derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug design.
Properties
IUPAC Name |
2-(hydroxymethyl)azetidine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-4-1-2-6(4)5(8)9/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVCZWWAATUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)azetidine-1-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common method includes the [2+2] cycloaddition reactions, which are facilitated by the ring strain of azetidines . Additionally, metalated azetidines and C(sp3)–H functionalization are employed to introduce various functional groups onto the azetidine ring .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and continuous flow reactions to optimize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)azetidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the azetidine ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Hydroxymethyl)azetidine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)azetidine-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The ring strain and functional groups of the compound allow it to participate in various biochemical pathways, potentially inhibiting or activating specific targets . These interactions can lead to changes in cellular processes and have therapeutic implications.
Comparison with Similar Compounds
Structural Analogs: Azetidine-Carboxylic Acid Derivatives
Table 1: Key Properties of Azetidine Derivatives
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| 2-(Hydroxymethyl)azetidine-1-carboxylic acid | - | C5H9NO3 | Azetidine, -COOH, -CH2OH | High polarity, potential H-bond donor |
| Azetidine-3-carboxylic acid | 36476-78-5 | C4H7NO2 | Azetidine, -COOH | Smaller size, higher ring strain |
| 3-Hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylic acid | - | C7H14N2O3 | Azetidine, -COOH, -OH, -CH2CH3 | Increased steric bulk, tertiary alcohol |
| 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | 159749-28-7 | C9H15NO4 | Azetidine, -COOH, Boc-protected | Enhanced lipophilicity, stability |
- Azetidine-3-carboxylic acid (CAS 36476-78-5): Lacks the hydroxymethyl group, reducing polarity.
- Boc-Protected Derivatives (e.g., 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid): The Boc group masks the amine, improving stability during synthesis. This increases logP compared to the target compound, favoring membrane permeability .
- 3-Hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylic acid: Additional hydroxyl and methylamino groups may enhance solubility and enable metal chelation, relevant to antimicrobial activity .
Functional Group Analogs: Hydroxymethyl-Containing Compounds
Table 2: Bioactivity of Hydroxymethyl-Bearing Compounds
| Compound Name | Bioactivity | Key Applications |
|---|---|---|
| 5-(Hydroxymethyl) acetic acid | Antimicrobial, antifungal | Pharmaceuticals, pesticides |
| 5-Hydroxymethylfurfural | Anti-inflammatory, cytotoxic | Food flavoring, cosmetics |
| β-sitosterol | Antimicrobial, anti-inflammatory | Nutraceuticals, plant sterols |
| This compound (hypothesized) | Potential antimicrobial, metabolic modulation | Drug discovery, enzyme inhibition |
- 5-(Hydroxymethyl) acetic acid and 5-hydroxymethylfurfural (): Demonstrated antimicrobial and anti-inflammatory activities, suggesting the hydroxymethyl group contributes to interactions with microbial membranes or inflammatory mediators. The azetidine ring in the target compound may confer distinct pharmacokinetic profiles due to rigidity .
Biological Activity
2-(Hydroxymethyl)azetidine-1-carboxylic acid (HACA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of HACA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
HACA is characterized by its azetidine ring structure, which contributes to its reactivity and interaction with biological targets. The compound has the following chemical formula:
- Molecular Formula : C5H9NO3
- Molar Mass : 131.13 g/mol
The biological activity of HACA is primarily attributed to its ability to interact with various enzymatic pathways and cellular processes. Research indicates that HACA may act as a proline analog, influencing proline metabolism within cells. This mechanism is particularly relevant in the context of cancer biology and metabolic disorders.
Key Mechanisms:
- Proline Metabolism Inhibition : HACA has been shown to inhibit the synthesis of proline from glutamic acid, which is crucial for cellular growth and proliferation. This inhibition can lead to reduced tumor growth in certain cancer models .
- Enzyme Interaction : HACA interacts with enzymes involved in amino acid metabolism, potentially altering their activity and affecting downstream metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of HACA, highlighting its potential as a therapeutic agent:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that HACA can suppress cell proliferation by inhibiting proline synthesis. For instance, Chinese hamster lung fibroblast cell lines resistant to L-azetidine-2-carboxylic acid (AZCA) overproduce proline, suggesting that HACA's ability to inhibit proline synthesis could be leveraged for cancer therapy .
- Animal Models : In vivo studies have shown that administration of HACA leads to significant tumor size reduction in xenograft models. The compound's mechanism of action appears to be linked to its effects on metabolic pathways critical for tumor growth.
Neuroprotective Effects
Emerging research suggests that HACA may also exhibit neuroprotective properties:
- Oxidative Stress Reduction : HACA has been implicated in reducing oxidative stress markers in neuronal cells, indicating potential benefits for neurodegenerative diseases .
Case Studies
Several notable studies have been conducted to evaluate the efficacy and safety of HACA:
- Study on Proline Analog Resistance : A study involving AZCA-resistant cell lines revealed that these cells adapted by overproducing proline, which could be a target for HACA treatment strategies aimed at overcoming resistance mechanisms in cancer therapy .
- Neuroprotection in Animal Models : Research utilizing rodent models of neurodegeneration demonstrated that HACA administration resulted in improved cognitive function and reduced neuronal loss, suggesting its potential application in treating conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand HACA's unique properties, it is useful to compare it with other azetidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| L-Azetidine-2-carboxylic acid | Proline analog | Inhibits proline synthesis |
| This compound | Hydroxymethyl derivative | Potential anticancer and neuroprotective effects |
| Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate | Pyrrolidine derivative | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(Hydroxymethyl)azetidine-1-carboxylic acid derivatives?
- Methodological Answer : Derivatives such as the tert-butyl ester are synthesized via coupling reactions. For example, 2(S)-(Hydroxymethyl)azetidine-1-carboxylic acid tert-butyl ester is used as an intermediate in multi-step syntheses involving:
- Method G, H, and B (e.g., coupling with pyridine or isoxazole derivatives under anhydrous conditions).
- Purification : Gradient chromatography (e.g., Gradient I) yields products with >99% purity .
- Key Step : Deprotection using trifluoroacetic acid (TFA) to remove Boc groups, followed by neutralization with NaHCO₃ .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- ¹H NMR : Distinct signals for azetidine protons (e.g., δ 4.62 ppm for hydroxymethyl groups) and stereochemical confirmation via coupling constants (J = 4.0 Hz) .
- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for intermediates) .
- Optical Rotation : Chiral derivatives are analyzed via polarimetry (e.g., [α]D²⁰ = -4.2 for enantiopure compounds) .
Q. How do solubility properties of this compound influence experimental design?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, H₂O) and organic solvents (e.g., THF, DCM) dictates reaction conditions. For instance:
- Hydrophilic intermediates require aqueous workup, while lipophilic tert-butyl esters are processed in anhydrous environments .
- Solubility challenges in coupling reactions may necessitate solvent optimization (e.g., DMF for amide bond formation) .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound derivatives?
- Catalyst Selection : Use of EDCI/HOBt for efficient amide coupling .
- Reaction Time : Extended durations (6–15 hours) improve conversion in sterically hindered intermediates .
- Purification : Gradient chromatography over silica gel enhances recovery of polar products .
Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?
- Structural-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., trifluoropropyl vs. ethyl groups on isoxazole) .
- Enantiomer Purity : Chiral HPLC to isolate stereoisomers and compare their bioactivity .
- In Vitro/In Vivo Correlation : Validate receptor binding assays with pharmacokinetic studies .
Q. How does stereochemistry at the hydroxymethyl group affect biological interactions?
- Methodological Answer :
- Protein Misfolding : (S)-enantiomers may misincorporate into proteins instead of proline, altering function .
- Receptor Binding : Molecular docking simulations can predict enantiomer-specific interactions with targets like nAChR .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
- Metabolite Profiling : Identify hydrolysis products (e.g., free carboxylic acid) using hepatocyte models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
